[Sar1,D-Peg8]-AII (30) is a synthetic analog of angiotensin II (AII), a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. [] This analog belongs to a class of compounds designed as potential AII antagonists, aiming to block the effects of AII and potentially treat hypertension. [] The key modification in [Sar1,D-Peg8]-AII (30) is the substitution of the naturally occurring L-isoleucine at position 8 with D-Phenylglycine (D-Peg). []
Amino-Polyethylene Glycol 8-Acid, commonly referred to as Amino-PEG8-Acid, is a synthetic compound that belongs to the family of polyethylene glycol derivatives. This compound is characterized by the presence of an amino group and a terminal carboxylic acid group, which significantly influence its chemical behavior and applications. Amino-PEG8-Acid is utilized in various scientific fields, particularly in bioconjugation and drug delivery systems, due to its hydrophilic properties and ability to enhance solubility and stability of therapeutic agents.
Amino-PEG8-Acid is synthesized through chemical processes involving polyethylene glycol and amino acids. The specific synthesis methods can vary based on the desired properties of the final product, including molecular weight and functionalization level.
Amino-PEG8-Acid falls under the category of polyether compounds, specifically poly(ethylene glycol) derivatives. It can be classified further based on its functional groups:
The synthesis of Amino-PEG8-Acid typically involves several key methods:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high purity and yield. For example, using microwave-assisted synthesis can enhance reaction rates and improve yields by providing uniform heating.
Amino-PEG8-Acid consists of a polyethylene glycol backbone with eight ethylene glycol units. The structure includes:
The molecular formula for Amino-PEG8-Acid is , with a molecular weight of approximately 275 g/mol. The presence of multiple hydroxyl groups along the PEG chain enhances its hydrophilicity.
Amino-PEG8-Acid can undergo several types of chemical reactions:
The reactivity of the amino and carboxylic acid groups allows for versatile modifications. For instance, coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed to facilitate the formation of amide bonds between Amino-PEG8-Acid and target biomolecules.
The mechanism by which Amino-PEG8-Acid functions primarily involves its role as a linker in drug delivery systems:
Studies have shown that PEGylation (the process of attaching polyethylene glycol) significantly enhances the pharmacokinetic properties of drugs by increasing their circulation time in the bloodstream and reducing immunogenicity.
Amino-PEG8-Acid has numerous scientific applications:
Amino-PEG8-acid (CAS# 756526-04-2) is a monodispersed polyethylene glycol (PEG) derivative featuring a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other. Its systematic IUPAC name is 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, with the molecular formula C₁₉H₃₉NO₁₀ [3] [8]. The linker comprises eight ethylene oxide (‑CH₂CH₂O‑) repeating units, creating a hydrophilic spacer arm with a total PEG molecular weight of 352.3 g/mol and an overall molecular weight of 441.52 g/mol [1] [5]. The exact mass is 441.2574 Da, and the compound exhibits high water solubility due to the PEG backbone’s polarity [3] [9].
Table 1: Key Molecular Properties of Amino-PEG8-Acid
Property | Value | |
---|---|---|
CAS Number | 756526-04-2 | |
Molecular Formula | C₁₉H₃₉NO₁₀ | |
Molecular Weight | 441.52 g/mol | |
Exact Mass | 441.2574 Da | |
Functional Groups | -NH₂, -COOH | |
PEG Units | 8 | |
Elemental Composition | C: 51.69%; H: 8.90%; N: 3.17%; O: 36.24% | |
Solubility | Water, DMSO | |
Storage Conditions | -20°C (long-term) | [3] [5] [8] |
PEG linkers emerged in the 1970s when Frank Davis pioneered PEGylation to reduce immunogenicity of proteins like bovine serum albumin [10]. The first FDA-approved PEGylated drug, Adagen® (pegademase bovine), debuted in 1990 for severe combined immunodeficiency. This catalyzed the development of over 40 PEGylated drugs by 2024, including blockbusters like Neulasta® (pegfilgrastim) and recent approvals like Yorvipath® (2024) [10].
Table 2: Milestones in PEG Linker Development
Year | Development | Impact | |
---|---|---|---|
1970s | First PEGylation of proteins | Reduced immunogenicity of biologics | |
1990 | Adagen® (first FDA-approved PEGylated drug) | Validated PEGylation for clinical use | |
2001 | PegIntron® (monodisperse PEG-12) | Improved dosing consistency | |
2020s | Monodisperse Amino-PEGX-acid linkers | Site-specific conjugation for ADCs/PDCs | [4] [10] |
Amino-PEG8-acid is a cornerstone in designing peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and self-assembled nanoparticles due to its solubility enhancement and spacer capabilities [2] [6].
Table 3: Applications of Amino-PEG8-Acid in Biomedical Research
Application | Mechanism | Advantage | |
---|---|---|---|
Peptide-Drug Conjugates | Links targeting peptides to payloads | Targets intracellular proteins; <5% off-target effects | |
ADC Linkers | Connects antibodies to toxins | Reduces heterogeneity in drug-antibody ratio | |
Solubility Modifier | Shields hydrophobic drugs | Enables IV formulation of insoluble compounds | |
Self-Assembled Nanoparticles | Forms hydrophilic corona in micelles/liposomes | Extends half-life to >40 hours | [2] [6] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7